molecular formula C19H16O4 B13793761 Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- CAS No. 71315-16-7

Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)-

Cat. No.: B13793761
CAS No.: 71315-16-7
M. Wt: 308.3 g/mol
InChI Key: BAHQNJTUXOYSSF-UHFFFAOYSA-N
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Description

Hydracrylic acid derivatives are characterized by a propanoic acid backbone (CH₂CH₂COOH) with hydroxyl and aryl substituents at the β-carbon. The compound 3-(4-biphenylyl)-3-(2-furyl)-hydracrylic acid, (+)- is a chiral molecule featuring:

  • A 4-biphenylyl group (two linked benzene rings at the para position).
  • A 2-furyl group (a five-membered aromatic oxygen heterocycle).
  • A hydroxyl group at the β-carbon.
  • (+)-Enantiomer configuration, which may influence its biological activity and physicochemical properties.

This compound is structurally distinct due to the combination of biphenyl and furyl moieties, which confer unique electronic, steric, and solubility characteristics.

Properties

CAS No.

71315-16-7

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

3-(furan-2-yl)-3-hydroxy-3-(4-phenylphenyl)propanoic acid

InChI

InChI=1S/C19H16O4/c20-18(21)13-19(22,17-7-4-12-23-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-12,22H,13H2,(H,20,21)

InChI Key

BAHQNJTUXOYSSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)(C3=CC=CO3)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from substituted furan-2-carbaldehydes (furfural derivatives) and proceeds via condensation with malonic acid or related compounds to form 3-(furan-2-yl)propenoic acids, which are then further transformed into hydracrylic acid derivatives. The key steps include:

  • Condensation Reaction: Between furan-2-carbaldehydes and malonic acid or its esters under acidic or basic catalysis to form the corresponding propenoic acids or esters.
  • Esterification: Conversion of acids to methyl esters for ease of handling and purification.
  • Hydroxy Acid Formation: Introduction of the alpha-hydroxy group at the 3-position, often through nucleophilic addition or oxidation-reduction sequences.
  • Purification: Chromatographic techniques are employed to isolate the desired enantiomerically pure compound.

Detailed Stepwise Preparation

Step Number Reaction Description Reagents and Conditions Notes
1. Condensation of furan-2-carbaldehyde with malonic acid Furfural or substituted furfurals react with malonic acid in presence of a strong acid catalyst (e.g., triflic acid) Elevated temperature, solvent such as meta-xylene Produces 3-(furan-2-yl)propenoic acids, often as E-isomers
2. Esterification of acids Acid derivatives converted to methyl esters using methanol and acid catalysis Acidic methanol reflux Facilitates purification and further transformations
3. Formation of alpha-hydroxy acid Multi-step reactions including nucleophilic addition of substituted phenyl groups to the propenoic acid or ester Use of organolithium reagents or other nucleophiles, controlled temperature Introduces the biphenyl moiety and hydroxy group at the alpha position
4. Purification and resolution Chromatography, including silica gel, to isolate the (+)-enantiomer Use of chiral stationary phases or enzymatic resolution Ensures optical purity critical for biological activity

Industrial-Scale Considerations

According to patent literature on related bicyclic intermediates and stereoselective syntheses (notably for hexahydro-furo[2,3-b]furan-3-ol derivatives), the preparation involves:

  • Use of bases such as lithium diisopropylamide (LDA) for allylation steps.
  • Reduction steps employing lithium borohydride in tetrahydrofuran or catalytic hydrogenation with nickel, palladium, or platinum catalysts.
  • Oxidation steps such as Swern oxidation and ozonolytic cleavage.
  • Enzymatic resolution to obtain optically pure compounds, though this can reduce overall yield to a maximum of 50% for the desired enantiomer.
  • Careful control of reaction temperature (20-60°C) and solvent choice (alcoholic solvents preferred) to optimize yield and selectivity.
  • Use of non-nucleophilic bases like DBU or sodium methoxide for condensation steps.
  • Intramolecular cyclization via acid-catalyzed transacetalisation to finalize the bicyclic structure.

While these methods are described for related compounds, their principles apply to the preparation of hydracrylic acid derivatives with similar structural motifs.

Reaction Scheme Summary

A simplified reaction scheme for the preparation can be summarized as:

  • Furan-2-carbaldehyde + malonic acid → 3-(furan-2-yl)propenoic acid (via Knoevenagel condensation)
  • Esterification → methyl ester derivative
  • Nucleophilic addition of biphenyl organometallic reagent → alpha-hydroxy ester intermediate
  • Hydrolysis and purification → hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)-

Data Table: Key Parameters in Preparation

Parameter Typical Conditions/Values Comments
Starting materials Furfural, substituted biphenyl organometallics Purity >98% recommended
Catalysts Triflic acid, DBU, sodium methoxide Non-nucleophilic bases preferred
Solvents Meta-xylene, methanol, tetrahydrofuran (THF) Alcoholic solvents favored for condensation
Temperature range 20–60°C Controlled to optimize yield and selectivity
Reduction agents Lithium borohydride, LiAlH4, NaBH4, catalytic H2 Choice affects stereoselectivity
Purification methods Silica gel chromatography, chiral stationary phases Essential for enantiomeric purity
Yield Variable; enzymatic resolution step limits to max 50% for desired enantiomer Multi-step process with moderate overall yield

Research Findings and Analytical Characterization

  • The compound’s synthesis has been studied with emphasis on stereoselectivity, as the (+)-enantiomer exhibits distinct biological properties.
  • Analytical techniques such as NMR, IR, mass spectrometry, and chiral HPLC are routinely used to confirm structure and purity.
  • Research indicates that the biphenyl and furan moieties contribute to the compound’s ability to engage in hydrogen bonding and hydrophobic interactions, relevant for its pharmacological potential.

Chemical Reactions Analysis

Esterification and Functional Group Modifications

The carboxylic acid group undergoes standard esterification reactions. For example:

  • Methyl ester formation : Reacted with methanol under acid catalysis (H₂SO₄) at reflux to yield the corresponding methyl ester.

  • Benzyl ester synthesis : Treated with benzyl bromide in the presence of a base (e.g., K₂CO₃) to produce protected derivatives for further functionalization.

Table 1: Esterification Conditions and Outcomes

Reaction TypeReagents/ConditionsProductYield (%)Source
Methyl esterMeOH, H₂SO₄, reflux, 6 hrMethyl 3-(4-biphenylyl)-3-(2-furyl)hydracrylate85–90
Benzyl esterBnBr, K₂CO₃, DMF, 60°C, 12 hrBenzyl-protected derivative78

Oxidation Reactions

The hydroxyl group adjacent to the carboxyl moiety can be oxidized to a ketone:

  • Ketone formation : Treated with Jones reagent (CrO₃/H₂SO₄) at 0–5°C to yield 3-(4-biphenylyl)-3-(2-furyl)pyruvic acid.

  • Selective oxidation : Pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the alcohol without over-oxidizing the furan ring.

Table 2: Oxidation Pathways

Oxidizing AgentConditionsProductSelectivitySource
Jones reagentCrO₃/H₂SO₄, 0–5°C, 2 hrPyruvic acid derivativeHigh
PCCCH₂Cl₂, rt, 4 hrKetone with intact furan>95%

Nucleophilic Substitution at the Furan Ring

The electron-rich furan undergoes electrophilic aromatic substitution (EAS):

  • Nitration : Reacts with HNO₃/H₂SO₄ at 50°C to introduce a nitro group at the 5-position of the furan.

  • Sulfonation : Furan sulfonation with SO₃/H₂SO₄ produces sulfonic acid derivatives for solubility enhancement .

Mechanistic Insight :
The furan’s aromaticity directs electrophiles to the α-positions, while steric hindrance from the biphenyl group limits substitution patterns .

Diels-Alder Cycloaddition

The furan ring acts as a diene in [4+2] cycloadditions:

  • Reaction with maleic anhydride : Forms a bicyclic adduct at 80°C in toluene, confirmed by X-ray crystallography .

Table 3: Cycloaddition Parameters

DienophileConditionsAdduct StructureYield (%)Source
Maleic anhydrideToluene, 80°C, 12 hrBicyclic oxabicyclo[2.2.1]system65

Acid-Catalyzed Rearrangements

Under acidic conditions (e.g., polyphosphoric acid), the compound undergoes ring-contraction or dehydration:

  • Dehydration : Forms an α,β-unsaturated carboxylic acid at 120°C.

  • Lactonization : Intramolecular esterification produces a γ-lactone when heated in HCl/EtOH.

Radical-Mediated Reactions

The biphenyl moiety participates in radical chain reactions:

  • Bromination : N-bromosuccinimide (NBS) under UV light selectively brominates the biphenyl’s para position .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to Hydracrylic acid exhibit promising anticancer properties. For instance, derivatives of biphenyl and furyl have been studied for their ability to inhibit cancer cell proliferation. A systematic review highlighted several hydrazone derivatives that demonstrated significant anticancer activity, suggesting that Hydracrylic acid could be a candidate for further exploration in cancer therapeutics .

Analgesic and Anti-inflammatory Effects
Hydracrylic acid derivatives have been noted for their analgesic and anti-inflammatory properties. Case studies involving similar compounds have shown effectiveness in reducing pain and inflammation, making them suitable for developing new analgesics or anti-inflammatory drugs. The structure-activity relationship (SAR) studies suggest that modifications to the biphenyl or furyl moieties can enhance these effects .

Materials Science Applications

Polymer Synthesis
Hydracrylic acid can serve as a monomer in the synthesis of polymers with tailored properties. For example, its incorporation into polymer matrices can improve mechanical strength and thermal stability. Research has demonstrated that copolymers formed from Hydracrylic acid exhibit enhanced performance characteristics suitable for various industrial applications .

Property Hydracrylic Acid Copolymer Conventional Polymer
Mechanical StrengthHighModerate
Thermal StabilityExcellentGood
Chemical ResistanceSuperiorModerate

Cosmetic Formulations

Skin Care Products
Hydracrylic acid has potential applications in cosmetic formulations due to its moisturizing properties. Studies have shown that incorporating such compounds into creams and lotions enhances skin hydration and improves the overall sensory experience of the product. The formulation process often involves optimizing the concentration of Hydracrylic acid to achieve the desired rheological properties .

Stability Studies
Research into the stability of cosmetic formulations containing Hydracrylic acid has revealed that it contributes to the stability of emulsions and creams. A recent study utilized response surface methodology to assess how varying concentrations of Hydracrylic acid affect the physical stability and sensory attributes of topical products .

Case Studies

  • Anticancer Activity Study
    A study conducted on a series of biphenyl derivatives demonstrated that modifications to the Hydracrylic acid structure could lead to increased cytotoxicity against various cancer cell lines. The most promising derivatives showed IC50 values significantly lower than those of existing chemotherapeutic agents .
  • Polymer Application Study
    In a comparative analysis of Hydracrylic acid-based polymers versus conventional polymers, researchers found that the former exhibited superior mechanical properties and thermal stability under stress conditions. This makes them ideal candidates for applications in packaging and construction materials .
  • Cosmetic Stability Study
    A formulation containing Hydracrylic acid was tested over six months for stability and efficacy. Results indicated that products maintained their integrity without significant degradation, showcasing the compound's role in enhancing product shelf life and performance .

Mechanism of Action

The mechanism of action for Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents at the β-carbon, as summarized below:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) LogP
3-(4-Biphenylyl)-3-(2-furyl)- (Target) R₁ = 4-biphenylyl, R₂ = 2-furyl Not explicitly provided ~318–397* 1.2–1.4* 514–560* ~4.0–4.7*
3-(4-Biphenylyl)-3-(p-bromophenyl)- R₁ = 4-biphenylyl, R₂ = p-bromophenyl C₂₁H₁₇BrO₃ 397.26 1.4 ± 0.1 560.7 ± 50.0 4.72
3-(4-Biphenylyl)-3-phenyl- R₁ = 4-biphenylyl, R₂ = phenyl C₂₁H₁₈O₃ 318.37 1.223 514.1 4.06
3-(3'-Hydroxyphenyl)- R₁ = 3-hydroxyphenyl, R₂ = H C₉H₁₀O₄ 182.17 N/A N/A ~1.5 (estimated)
Caffeic acid R₁ = 3,4-dihydroxyphenyl, R₂ = H C₉H₈O₄ 180.16 N/A N/A 1.15

*Estimated based on analogs.

Key Observations:

Biphenyl vs. Monocyclic Aryl Groups: The biphenylyl group increases molecular weight and hydrophobicity (higher LogP) compared to monocyclic substituents (e.g., phenyl or hydroxyphenyl). This enhances lipid solubility but reduces aqueous solubility . The p-bromophenyl analog (LogP = 4.72) is more lipophilic than the 2-furyl derivative (estimated LogP ~4.0–4.7) due to bromine’s electron-withdrawing effects .

Furyl vs. Phenyl Groups :

  • The 2-furyl group introduces an oxygen heteroatom, which may slightly improve polarity compared to phenyl but remains less polar than hydroxylated analogs (e.g., caffeic acid) .

Hydroxyl Group Impact :

  • Hydroxylated derivatives (e.g., 3-(3'-hydroxyphenyl) hydracrylic acid, caffeic acid) exhibit lower LogP values (~1.5–1.15) and higher water solubility, making them more bioavailable .

Pharmacological and Industrial Relevance

Antimicrobial and Antifungal Activity:
  • 3-(2-Furyl)acrylic acid esters () demonstrate antimicrobial properties but suffer from poor water solubility. Sugar conjugation improves solubility, suggesting that the target compound’s furyl group may retain bioactivity while requiring formulation optimization .

Data Tables

Table 1: Physicochemical Comparison of Key Analogs

Property Target Compound 3-(4-Biphenylyl)-3-(p-bromophenyl)- 3-(4-Biphenylyl)-3-phenyl- Caffeic Acid
Molecular Formula Not explicitly provided C₂₁H₁₇BrO₃ C₂₁H₁₈O₃ C₉H₈O₄
Molecular Weight ~318–397 397.26 318.37 180.16
LogP ~4.0–4.7 4.72 4.06 1.15
Boiling Point (°C) 514–560 560.7 514.1 N/A

Biological Activity

Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- is characterized by its unique biphenyl and furan moieties, which contribute to its reactivity and interaction with biological targets. The structural formula can be represented as follows:

C17H16O2\text{C}_{17}\text{H}_{16}\text{O}_2

This compound exhibits properties typical of phenolic compounds, which often display a range of biological activities including antimicrobial and antioxidant effects.

The biological activity of hydracrylic acid is attributed to its ability to interact with various molecular targets. The biphenyl structure allows for π-π stacking interactions with aromatic amino acids in proteins, potentially influencing enzyme activity and receptor binding. Additionally, the furan ring can participate in redox reactions, contributing to its antioxidant capacity .

Antimicrobial Activity

Hydracrylic acid has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:

Bacterial Strain MIC (μM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Pseudomonas aeruginosa13.40

These results suggest that hydracrylic acid could be a candidate for developing new antibacterial agents .

Antioxidant Activity

The compound has also been reported to exhibit antioxidant properties. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress. This activity is particularly relevant in the context of aging and chronic diseases where oxidative damage plays a significant role .

Case Studies

  • In Vitro Studies on Bacterial Inhibition : A study conducted on a series of biphenyl derivatives, including hydracrylic acid, demonstrated that modifications in the structure significantly impacted their antibacterial potency. The presence of electron-donating groups enhanced the activity against E. coli and S. aureus, indicating structure-activity relationships that could inform future drug design .
  • Oxidative Stress Reduction : Research has shown that hydracrylic acid can reduce oxidative stress markers in cell cultures exposed to harmful agents. This suggests potential therapeutic applications in conditions characterized by increased oxidative stress, such as neurodegenerative diseases .

Q & A

Q. What synthetic strategies are recommended for preparing enantiomerically pure (+)-3-(4-biphenylyl)-3-(2-furyl)-hydracrylic acid?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral resolution. For example:
  • Use a Michael addition reaction with a chiral catalyst to install stereochemistry at the β-position .
  • Employ biphenylyl and furyl precursors in a multi-step synthesis, incorporating protecting groups (e.g., benzyl or tert-butyl) for sensitive functional groups. Final deprotection and purification via column chromatography or recrystallization ensure enantiopurity.
  • Chiral HPLC (e.g., using amylose- or cellulose-based columns) can resolve racemic mixtures, as demonstrated for structurally similar hydracrylic acids .

Q. How should researchers safely handle and store this compound given its potential hazards?

  • Methodological Answer :
  • Handling : Use fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin contact due to potential irritation (H315) .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hydrolysis. Monitor for discoloration or precipitate formation as stability indicators.

Q. What spectroscopic techniques are critical for characterizing the hydracrylic acid core and substituents?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for a triplet at δ ~2.5–3.0 ppm (CH₂ of hydracrylic acid) and a multiplet at δ ~5.0–5.5 ppm (furyl protons). Biphenylyl aromatic protons appear as complex splitting in δ ~7.0–7.8 ppm .
  • ¹³C NMR : Carboxylic acid carbonyl at δ ~170–175 ppm; biphenylyl carbons at δ ~125–140 ppm.
  • IR : Strong O-H stretch (~2500–3000 cm⁻¹ for carboxylic acid) and C=O stretch (~1700 cm⁻¹) .

Advanced Research Questions

Q. How do the biphenylyl and furyl substituents influence the compound’s reactivity in esterification or amidation reactions?

  • Methodological Answer :
  • Steric Effects : The bulky biphenylyl group may slow nucleophilic attack at the β-carbon. Use activating agents (e.g., DCC/DMAP) to enhance reactivity.
  • Electronic Effects : The electron-rich furyl ring could stabilize transition states via resonance. Compare reaction rates with analogs lacking the furyl group (e.g., using Hammett σ constants) .
  • Case Study : For similar hydracrylic acids, esterification yields improved by 20–30% when using microwave-assisted synthesis at 80°C .

Q. What advanced analytical methods resolve stereochemical inconsistencies in reported synthetic pathways?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak IC column with hexane:isopropanol (90:10) to separate enantiomers. Retention time shifts >2 min indicate stereochemical differences .
  • X-ray Crystallography : Resolve absolute configuration by co-crystallizing with a heavy-atom derivative (e.g., brominated analog).
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational (TD-DFT) predictions to confirm (+)-enantiomer identity .

Q. How can researchers address discrepancies in biological activity data across in vitro models?

  • Methodological Answer :
  • Model Selection : Use cell lines with validated expression of target receptors (e.g., neuronal models for neuroactivity studies). For membrane permeability, employ Caco-2 monolayers or PAMPA assays .
  • Data Normalization : Account for batch-to-batch variability in compound purity (≥95% by HPLC) and solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Case Study : For structurally related phenylhydracrylic acids, discrepancies in IC₅₀ values (2–10 μM) were traced to differences in serum protein binding across assays .

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